Methyl 5-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylate
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Overview
Description
Methyl 5-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a bromine atom, a tert-butoxy group, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves multiple stepsThe reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as dimethylaminopyridine (DMAP) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, CrO₃
Reducing agents: LiAlH₄, sodium borohydride (NaBH₄)
Nucleophiles: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 5-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 5-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets. The bromine atom and the dihydropyridine ring play crucial roles in these interactions. The compound can act as an electrophile in substitution reactions, and its tert-butoxy group can influence the reactivity and stability of the molecule .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromo-5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate
- 5-Bromo-2-((tert-butyldimethylsilyloxy)methyl)-3-methoxypyridine
Uniqueness
Methyl 5-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to its specific combination of functional groups and its dihydropyridine ring structure. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C13H16BrNO5 |
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Molecular Weight |
346.17 g/mol |
IUPAC Name |
methyl 5-bromo-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C13H16BrNO5/c1-13(2,3)20-10(16)7-15-6-8(14)5-9(11(15)17)12(18)19-4/h5-6H,7H2,1-4H3 |
InChI Key |
MZMBXOFDQFUZQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C=C(C1=O)C(=O)OC)Br |
Origin of Product |
United States |
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